molecular formula C12H16N2S B069529 6-Pentyl-1,3-benzothiazol-2-amine CAS No. 191719-16-1

6-Pentyl-1,3-benzothiazol-2-amine

Cat. No.: B069529
CAS No.: 191719-16-1
M. Wt: 220.34 g/mol
InChI Key: RYTCKXZGRBUTSK-UHFFFAOYSA-N
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Description

6-Pentyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Pentyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives.

Scientific Research Applications

6-Pentyl-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.

    Agriculture: Benzothiazole derivatives are used as fungicides, herbicides, and insecticides. They help protect crops from pests and diseases, improving agricultural productivity.

    Material Science: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the performance and stability of these materials.

    Environmental Science: Research on benzothiazole derivatives includes their use as sensors for detecting environmental pollutants and their role in bioremediation processes.

Mechanism of Action

The mechanism of action of 6-Pentyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. In cancer research, the compound may interfere with signaling pathways involved in cell proliferation and apoptosis, exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-1,3-benzothiazol-2-amine
  • 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
  • 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol

Uniqueness

6-Pentyl-1,3-benzothiazol-2-amine is unique due to its specific pentyl substituent, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.

Properties

IUPAC Name

6-pentyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-2-3-4-5-9-6-7-10-11(8-9)15-12(13)14-10/h6-8H,2-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCKXZGRBUTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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